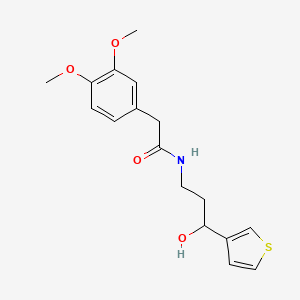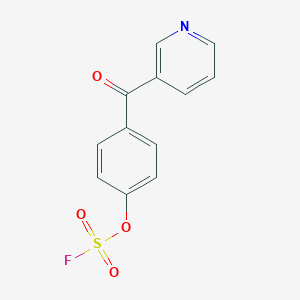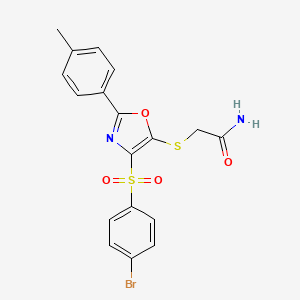![molecular formula C19H17NO4 B2870429 [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 566910-20-1](/img/structure/B2870429.png)
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIBO, and it is a versatile reagent that can be used for various chemical reactions. The purpose of
作用机制
The mechanism of action of DIBO involves the formation of a covalent bond between the amine group of the biomolecule and the aldehyde group of DIBO. This reaction is highly selective and efficient, and it can be performed under mild conditions. The covalent bond formed between the biomolecule and DIBO is stable and can withstand various biological conditions.
Biochemical and Physiological Effects:
DIBO has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that DIBO does not affect cell viability, proliferation, or apoptosis. Furthermore, DIBO does not induce any significant immune response or inflammation. These properties make DIBO an ideal reagent for bioconjugation applications.
实验室实验的优点和局限性
DIBO has several advantages for lab experiments, including its high selectivity, efficiency, and stability. DIBO can also be easily synthesized and purified, making it readily available for research. However, DIBO has some limitations, including its high cost and limited solubility in aqueous solutions. These limitations can be overcome by using alternative coupling reagents or modifying the DIBO structure.
未来方向
There are several future directions for DIBO research, including the development of new DIBO derivatives with improved solubility and reactivity. Furthermore, DIBO can be used for the conjugation of various biomolecules, including nucleic acids, carbohydrates, and lipids. This application has significant potential in the development of new therapeutics and diagnostics. Finally, DIBO can be used for the functionalization of surfaces, such as biosensors and implantable devices, which can improve their biocompatibility and performance.
Conclusion:
In conclusion, [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate, or DIBO, is a versatile reagent with significant potential in various scientific research applications. DIBO has a simple and efficient synthesis method, high selectivity, efficiency, and stability, and minimal biochemical and physiological effects. Although DIBO has some limitations, its potential applications in bioconjugation, drug delivery, diagnostics, and biomaterials make it a promising reagent for future research.
合成方法
The synthesis of DIBO involves the reaction of 2-(2,3-dihydro-1H-inden-5-ylamino) acetic acid with 4-formylbenzoic acid in the presence of a coupling reagent. The reaction yields DIBO as a white powder with a purity of over 95%. The synthesis method is simple and efficient, and it can be scaled up for large-scale production.
科学研究应用
DIBO has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DIBO is in the field of bioconjugation. DIBO can be used as a coupling reagent to attach biomolecules, such as proteins and peptides, to synthetic polymers, nanoparticles, and surfaces. This application has significant potential in drug delivery, diagnostics, and biomaterials.
属性
IUPAC Name |
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-11-13-4-6-15(7-5-13)19(23)24-12-18(22)20-17-9-8-14-2-1-3-16(14)10-17/h4-11H,1-3,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQWPPODGXPCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate](/img/structure/B2870347.png)
![(1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2870349.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2870352.png)
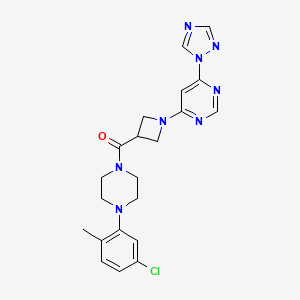
![1-(6-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2870356.png)
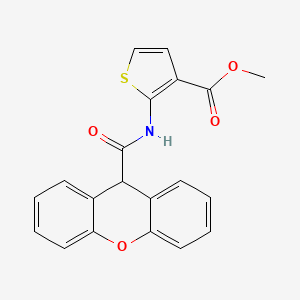
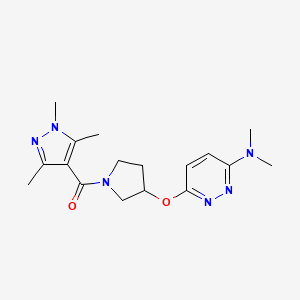
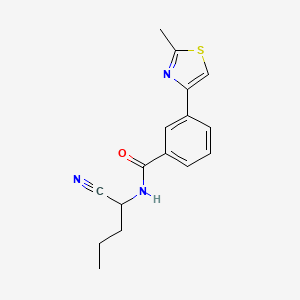
![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
